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Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611 Get Quote

Executive Summary
AS2541019 is a highly selective, orally active inhibitor of the phosphoinositide 3-kinase delta

(PI3Kδ) isoform (p110δ). Originally developed by Astellas Pharma, this compound is

distinguished by its high selectivity for the δ-isoform over the α, β, and γ isoforms, a critical

differentiator from first-generation inhibitors like Idelalisib and dual inhibitors like Duvelisib.

While PI3Kδ inhibition is a validated mechanism for treating B-cell malignancies (e.g., CLL, FL),

AS2541019 has been specifically characterized for its ability to suppress antibody-mediated

rejection (AMR) in organ transplantation by inhibiting B-cell activation and donor-specific

antibody (DSA) production.

This guide provides a rigorous framework for the independent verification of AS2541019’s

biochemical potency, isoform selectivity, and cellular efficacy.

Mechanistic Foundation
To verify AS2541019, one must understand its intervention point within the B-cell Receptor

(BCR) signaling cascade. PI3Kδ is the predominant isoform in leukocytes, converting PIP2 to

PIP3, which recruits PDK1 and Akt to the plasma membrane.
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The following diagram illustrates the BCR signaling pathway and the specific blockade by

AS2541019.
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Caption: AS2541019 blocks the conversion of PIP2 to PIP3 by PI3Kδ, arresting downstream

Akt/mTOR signaling essential for B-cell proliferation.
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A robust verification requires benchmarking against established standards. AS2541019
exhibits a distinct profile compared to clinically approved PI3Kδ inhibitors.

Biochemical & Cellular Benchmarks
Parameter

AS2541019 (Test
Article)

Idelalisib

(Benchmark)
Duvelisib (Dual
Inhibitor)

Primary Target PI3Kδ (Selective) PI3Kδ (Selective) PI3Kδ / PI3Kγ

PI3Kδ IC50 (Cell-free) 20.1 nM [1] ~2.5 nM [2] ~2.5 nM [3]

PI3Kγ IC50

(Selectivity)

> 1,000 nM

(Micromolar) [1]
~100 - 500 nM ~27 nM [3]

Selectivity Profile High (δ >>> α, β, γ) Moderate (δ > γ > α/β) Dual (δ ≈ γ)

Primary Indication

Antibody-Mediated

Rejection

(Investigational)

CLL / FL (Approved) CLL / FL (Approved)

Solubility DMSO Soluble DMSO Soluble DMSO Soluble

Analytic Insight: While AS2541019 is biochemically less potent than Idelalisib (20 nM vs 2.5

nM), its value lies in its "micromolar" selectivity against PI3Kγ. This suggests a potentially

cleaner safety profile regarding T-cell mediated side effects often associated with PI3Kγ

inhibition.

Verification Protocols
To independently verify AS2541019, execute the following self-validating experimental

workflows.

Protocol A: Biochemical Potency (ADP-Glo Kinase
Assay)
Objective: Determine the IC50 of AS2541019 against recombinant PI3Kδ.

Reagents:
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Recombinant PI3Kδ (p110δ/p85α complex).

Substrate: PIP2:PS lipid vesicles (50 μM).

ATP (10 μM, Km apparent).

Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

Preparation: Dilute AS2541019 in 100% DMSO (10-point dose response, 10 μM to 0.1

nM).

Reaction: Incubate enzyme + inhibitor + lipid substrate + ATP in kinase buffer for 60 min at

RT.

Termination: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30

min).

Readout: Measure luminescence (RLU) on a plate reader.

Validation Criteria:

Z-factor > 0.5.[1]

Idelalisib control IC50 must fall within 1–10 nM.

Target Result: AS2541019 IC50 should range between 15–25 nM.

Protocol B: Cellular Target Engagement (Phospho-Akt
Ser473)
Objective: Confirm inhibition of the PI3K pathway in a B-cell context.

Cell System: Ramos (Burkitt's lymphoma) or primary human B-cells.

Stimulation: Anti-IgM (10 μg/mL) to activate BCR signaling.

Workflow:
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Starve cells in serum-free RPMI for 2 hours.

Pre-treat with AS2541019 (various concentrations) for 1 hour.

Stimulate with Anti-IgM for 15 minutes.

Lysis: RIPA buffer + Phosphatase Inhibitors.

Analysis: Western Blot or ELISA for p-Akt (Ser473) vs. Total Akt.

Validation Criteria:

Anti-IgM must induce >5-fold increase in p-Akt in vehicle control.

Target Result: Dose-dependent reduction of p-Akt with an EC50 correlating to biochemical

potency (approx. 20–100 nM depending on cell density).

Protocol C: Functional Efficacy (B-Cell Proliferation)
Objective: Verify suppression of B-cell expansion, a proxy for antibody production.[2]

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

Setup:

Seed purified human B-cells (CD19+) at 1x10^5 cells/well.

Stimulate with CD40L (1 μg/mL) + IL-4 (20 ng/mL) to mimic T-cell dependent activation.

Treat with AS2541019 (0.1 nM – 10 μM) for 72 hours.

Data Analysis:

Normalize RLU to vehicle (DMSO) control.

Calculate IC50 using a 4-parameter logistic fit.

Target Result: AS2541019 should inhibit proliferation with an IC50 < 100 nM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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